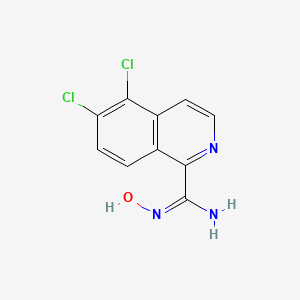
(E)-5,6-Dichloro-N'-hydroxyisoquinoline-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5,6-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound characterized by its unique structure, which includes dichloro substituents and a hydroxyisoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5,6-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Hydroxylation and Amidation: The hydroxylation of the isoquinoline ring can be performed using oxidizing agents like hydrogen peroxide. The final step involves the amidation reaction to introduce the carboximidamide group, which can be achieved using reagents like hydroxylamine and carbodiimides.
Industrial Production Methods
Industrial production of (E)-5,6-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5,6-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
(E)-5,6-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (E)-5,6-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dichloroisoquinoline: Lacks the hydroxy and carboximidamide groups, making it less versatile in biological applications.
N-Hydroxyisoquinoline-1-carboximidamide: Does not have the dichloro substituents, which may affect its reactivity and binding affinity.
Isoquinoline-1-carboximidamide: Lacks both the hydroxy and dichloro groups, resulting in different chemical properties.
Uniqueness
(E)-5,6-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dichloro and hydroxy groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Eigenschaften
Molekularformel |
C10H7Cl2N3O |
|---|---|
Molekulargewicht |
256.08 g/mol |
IUPAC-Name |
5,6-dichloro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7Cl2N3O/c11-7-2-1-6-5(8(7)12)3-4-14-9(6)10(13)15-16/h1-4,16H,(H2,13,15) |
InChI-Schlüssel |
WOUMMNQUJQXPDQ-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=C(C2=C1C(=NC=C2)/C(=N\O)/N)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=NC=C2)C(=NO)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B13197993.png)
![4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13197997.png)
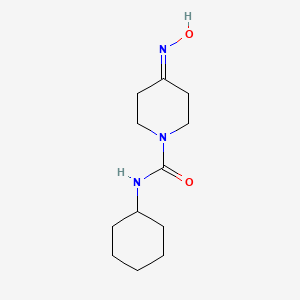
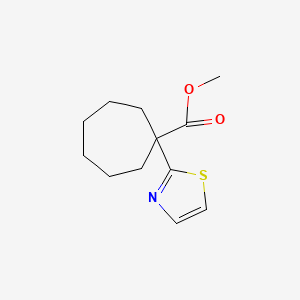
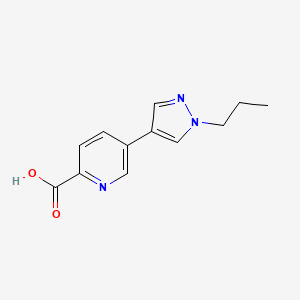

![3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13198035.png)
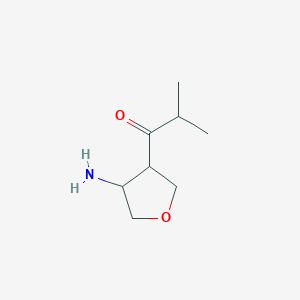

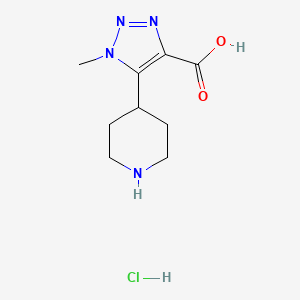
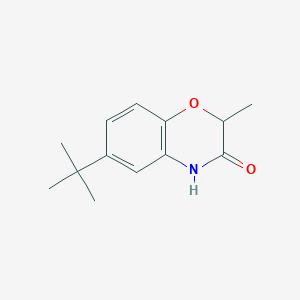
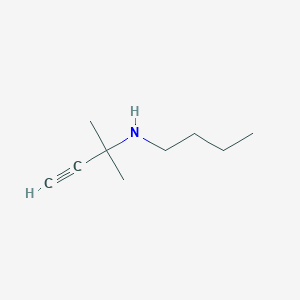
![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13198083.png)

